molecular formula C16H13NO4 B5319563 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B5319563
M. Wt: 283.28 g/mol
InChI Key: WOQBMUQZUJEXTD-UHFFFAOYSA-N
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Description

4-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid is a benzoic acid derivative featuring a para-substituted amide group linked to a 3-oxo-3-phenylpropanoyl moiety. Its synthesis likely involves amide coupling between 4-aminobenzoic acid and 3-benzoylpropionic acid (CAS 2051-95-8), a known precursor .

Properties

IUPAC Name

4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14(11-4-2-1-3-5-11)10-15(19)17-13-8-6-12(7-9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQBMUQZUJEXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7207-10-5
Record name 4-(2-BENZOYLACETAMIDO)BENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties
Research indicates that derivatives of PABA, including 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, show promise as anticancer agents. A study highlighted its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit 50% of cell viability.

Case Study:
In vitro studies conducted on breast cancer cell lines revealed that 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research shows that it can inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic transmission.

Data Table: AChE Inhibition Studies

CompoundIC50 (µM)Reference
4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid15.2
Donepezil0.5
Rivastigmine1.0

Antimicrobial Activity

4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid exhibits antibacterial and antiviral properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent.

Case Study:
A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 18 mm and 15 mm, respectively, indicating significant antibacterial activity .

Synthesis and Derivative Development

The synthesis of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves multiple steps, often starting from PABA or its derivatives. The compound can be modified to enhance its biological activity or reduce toxicity.

Synthesis Overview:

  • Starting Material: PABA
  • Reagents: Acetic anhydride, phenylacetone
  • Conditions: Reflux in organic solvents
  • Yield: Optimized through reaction conditions

Mechanism of Action

The mechanism of action of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent type, physicochemical properties, and synthetic routes. Key examples include heterocyclic, azo, and amide-functionalized benzoic acid derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Melting Point (°C) Notable Features
4-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid C₁₆H₁₃NO₄ 283.28 Amide-linked phenylketone Not reported High lipophilicity due to phenyl group
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) C₁₆H₁₂ClNO₄ 317.72 Azetidinone heterocycle Not reported Chloro and hydroxyl groups enhance reactivity
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) C₁₈H₁₇N₂O₃S 341.40 Thiazolidinone heterocycle Not reported Dimethylamino group improves solubility
3-[[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid C₂₁H₁₆N₂O₃S₂ 408.49 Thiazolidinone-pyrazole hybrid 122–124 Red solid; IR peaks at 1702 cm⁻¹ (C=O)
4-[(4-(Dimethylamino)phenyl)azo]-benzoic acid (Dabcyl) C₁₅H₁₅N₃O₂ 293.30 Azo dye substituent Not reported Chromophore for fluorescence quenching
3-Benzoylpropionic acid (precursor) C₁₀H₁₀O₃ 178.18 Ketone-phenyl chain Not reported Density: 1.16 g/cm³
4-(Propionylamino)benzoic acid C₁₀H₁₁NO₃ 193.20 Simple aliphatic amide Not reported Intermediate for peptide synthesis

Structural Features and Functional Groups

  • These heterocycles contrast with the target compound’s linear amide-ketone substituent .
  • Azo Derivatives: Dabcyl () introduces a conjugated azo group, enabling applications in photochemistry and biosensing, unlike the non-conjugated amide in the target compound .
  • Pyrazole/Thiazolidinone Hybrids: highlights fused heterocycles with IR-confirmed carbonyl groups (1702 cm⁻¹), suggesting stronger dipole interactions compared to the target’s single ketone .

Biological Activity

4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of an amide functional group and a ketone moiety, which may contribute to its interaction with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

This structure features a benzoic acid core with an attached 3-oxo-3-phenylpropanoyl group, which is essential for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to influence:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Protein Binding : Its unique structure allows it to bind to proteins, affecting their activity and stability.
  • Cell Signaling Pathways : By modulating signaling pathways, it can impact processes such as inflammation and apoptosis.

Biological Activities

Research has identified several key biological activities associated with 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid:

  • Anti-inflammatory Properties : Studies indicate that the compound can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits TNF-alpha production in macrophages
AntioxidantScavenges free radicals, reducing oxidative damage
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

In Vitro Studies

In vitro studies have demonstrated that 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can significantly inhibit the growth of certain bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory effects of this compound. In a murine model of arthritis, administration led to reduced swelling and joint destruction compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is crucial for evaluating its therapeutic potential. Initial studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide distribution in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with various metabolites contributing to its bioactivity.
  • Excretion : Excreted mainly through urine.

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